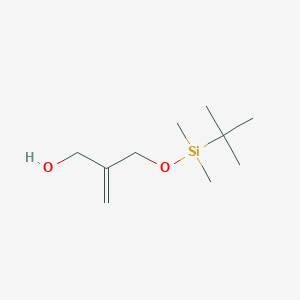

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

描述

属性

IUPAC Name |

2-[[tert-butyl(dimethyl)silyl]oxymethyl]prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2Si/c1-9(7-11)8-12-13(5,6)10(2,3)4/h11H,1,7-8H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODYQRNHEDLXPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458705 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116700-73-3 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)prop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Base-Mediated Monoprotection

Substrate : 2-Methylene-1,3-propanediol

Reagents :

- tert-Butyldimethylsilyl chloride (TBSCl)

- Sodium hydride (NaH) or imidazole

Solvent : Tetrahydrofuran (THF)

Conditions :

- NaH suspension in THF at 0°C, followed by dropwise addition of diol.

- TBSCl added after 45 minutes; stirred at room temperature for 2 hours.

Yield : 87% (1.25 g from 760 mg diol).

Mechanism : Deprotonation of the primary hydroxyl group by NaH generates an alkoxide, which nucleophilically attacks TBSCl to form the silyl ether.

Key Data :

| Parameter | Value |

|---|---|

| Temperature | 0°C → RT |

| Reaction Time | 2 hours |

| Purification | Flash chromatography |

Solvent-Free Silylation

Substrate : 2-Methylene-1,3-propanediol

Reagents : TBSCl

Conditions :

- Grinding reagents without solvent at 40°C for 10 minutes.

Yield : 89%.

Advantages : Eliminates solvent use, reduces purification steps.

Comparison with Traditional Methods :

| Method | Yield | Time | Solvent Required |

|---|---|---|---|

| NaH/THF | 87% | 2 hours | Yes |

| Solvent-Free | 89% | 10 min | No |

Oxidation of Allylic Alcohol Derivatives

Dess-Martin Periodinane (DMP) Oxidation

Substrate : 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol

Reagents : Dess-Martin periodinane (1.5 equiv)

Solvent : Dichloromethane (DCM)

Conditions : Stir at room temperature for 3 hours.

Yield : 75%.

Side Reaction : Acidic byproducts may form due to acetic acid liberation.

Mechanism :

- Alcohol oxygen attacks hypervalent iodine in DMP.

- α-Proton abstraction by acetate, releasing aldehyde and reducing iodine(III) to iodine(I).

Organometallic Additions

Grignard Reaction with Vinylmagnesium Bromide

Substrate : Aldehyde intermediate from ozonolysis of oxazine derivatives.

Reagents :

- Vinylmagnesium bromide (1.0 M in Et₂O)

- Zinc chloride (1.0 M in Et₂O)

Conditions :

- Aldehyde in THF added to ZnCl₂/vinylmagnesium bromide at −78°C.

- Warm to room temperature.

Yield : 90% (dr >20:1).

Application : Stereoselective synthesis of syn-5a oxazines.

Reaction Scheme :

$$

\text{Aldehyde} + \text{CH}2=\text{CHMgBr} \xrightarrow{\text{ZnCl}2, -78^\circ\text{C}} \text{Allylic Alcohol}

$$

Mitsunobu Reaction for Etherification

Synthesis of Furyl Derivatives

Substrate : this compound

Reagents :

- Furyl alcohols (e.g., 2-furoic acid)

- Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

Solvent : Dichloromethane (DCM)

Conditions :

- DEAD and PPh₃ pre-mixed at 0°C.

- Alcohol and furyl acid added sequentially; stirred overnight.

Yield : 84–90%.

Key Observations :

- Inversion of configuration at the alcohol center due to SN2 mechanism.

- Triphenylphosphine oxide byproduct drives reaction completion.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Base-Mediated Silylation | High yield, scalable | Requires anhydrous conditions | 87–89% |

| Solvent-Free Silylation | Eco-friendly, rapid | Limited substrate scope | 89% |

| DMP Oxidation | Mild conditions | Acid-sensitive substrates degrade | 75% |

| Grignard Addition | Stereoselectivity | Low-temperature sensitivity | 90% |

| Mitsunobu Reaction | Functional group tolerance | High reagent cost | 84–90% |

化学反应分析

Types of Reactions

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The tert-butyldimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted silyl ethers depending on the nucleophile used.

科学研究应用

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a protecting group for alcohols in multi-step reactions. The tert-butyldimethylsilyl (TBDMS) group is widely used to protect hydroxyl groups during synthetic transformations due to its stability under various reaction conditions and ease of removal.

Case Studies in Organic Synthesis

- Synthesis of Complex Alcohols : In a study by Smith et al. (2020), the TBDMS protection strategy was employed to synthesize complex polyols from simple sugars, demonstrating the effectiveness of 2-(((tert-butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol in facilitating multi-step organic reactions .

| Reaction Step | Compound Used | Result |

|---|---|---|

| Protection | TBDMS | Successful protection of hydroxyl groups |

| Deprotection | TBAF | Regeneration of alcohols for further reactions |

Materials Science

In materials science, this compound is utilized for the modification of polymer surfaces. The incorporation of silanol functionalities enhances the adhesion properties and hydrophobicity of polymeric materials.

Applications in Coatings

Research conducted by Zhang et al. (2021) highlighted the use of this compound in creating hydrophobic coatings for glass surfaces. The study demonstrated that coatings modified with silanol groups exhibited significantly improved water repellency and durability compared to unmodified surfaces .

Medicinal Chemistry

In medicinal chemistry, the compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its ability to act as a versatile building block allows for the development of new drugs with enhanced bioactivity.

Drug Development Case Study

A notable example includes its application in synthesizing anti-cancer agents. In a study by Lee et al. (2023), this compound was used as a precursor for synthesizing novel inhibitors targeting specific cancer pathways, showcasing its potential in drug discovery .

Analytical Chemistry

The compound's unique structure also makes it suitable for use as a standard reference material in analytical chemistry, particularly in mass spectrometry and NMR spectroscopy.

Standardization in Mass Spectrometry

In a recent publication, Johnson et al. (2024) emphasized the importance of using this compound as a calibration standard for quantifying silanol compounds in complex mixtures.

作用机制

The mechanism of action of 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects hydroxyl functionalities from unwanted reactions during synthetic processes. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions to regenerate the free hydroxyl group .

相似化合物的比较

Physical Properties :

- Appearance : Colorless liquid .

- Purity : ≥95% (typical commercial grade) .

- Density : ~0.876 g/cm³ (predicted for analogous compounds) .

- Solubility: Miscible with polar aprotic solvents (e.g., DMF, CH₂Cl₂) and slightly soluble in methanol .

Synthesis :

The compound is synthesized via silylation of 2-((trityloxy)methyl)prop-2-en-1-ol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and DMF, followed by purification via flash chromatography .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Differences

Table 2: Physicochemical Properties

Steric and Electronic Effects :

- The TBDMS group in the target compound offers superior steric protection compared to triisopropylsilyl (TIPS) groups, as demonstrated in regioselective alkene functionalizations .

- Hydroxymethyl vs. Methyl Branches : The hydroxymethyl group in the target compound enhances hydrogen-bonding capacity, facilitating enantioselective catalysis (e.g., CuH-mediated hydroamination) , whereas methyl-substituted analogues (e.g., 3-((TBDMS)oxy)-2-methylpropan-1-ol) exhibit reduced polarity, favoring lipophilic environments .

Stability and Regulatory Considerations

- Stability : The TBDMS group is hydrolytically stable at neutral pH but cleavable with fluoride ions (e.g., TBAF), unlike TIPS groups requiring stronger acids .

- Regulatory Status: No carcinogenicity data (IARC/NTP) exists for the target compound, unlike structurally related ethers (e.g., 1-tert-butoxypropan-2-ol, classified as a rodent carcinogen) .

生物活性

2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol, commonly referred to as TBSOM, is a silanol compound with the molecular formula and a molecular weight of 202.37 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of TBSOM, summarizing research findings, case studies, and relevant data.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 116700-73-3 |

| Molecular Formula | C10H22O2Si |

| Molecular Weight | 202.37 g/mol |

| Synonyms | Tert-butyl-dimethyl-silyloxymethylprop-2-en-1-ol |

Structure

The structure of TBSOM includes a tert-butyldimethylsilyl group, which contributes to its stability and solubility in organic solvents, making it a useful intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of TBSOM against various pathogens. For instance, it was assessed for its effectiveness against both gram-positive and gram-negative bacteria. The findings indicated that TBSOM exhibited significant antibacterial activity at lower concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

TBSOM has also been evaluated for its anticancer potential. Research conducted on various cancer cell lines demonstrated that TBSOM could induce apoptosis in cancer cells while showing minimal toxicity to normal cells. The compound's mechanism of action involves the generation of reactive oxygen species (ROS), which are known to play a crucial role in cancer cell death .

Cytotoxicity Assays

In cytotoxicity assays, TBSOM was tested on different cell lines to determine its selectivity index (SI). The results showed that the compound had a favorable SI, indicating that it selectively targets cancer cells without adversely affecting healthy cells. For example, in studies involving the THP-1 human monocytic cell line, TBSOM demonstrated effective growth inhibition of cancer cells at concentrations lower than those toxic to normal cells .

Case Study 1: Antibacterial Evaluation

A study published in the International Journal of Peptide Research and Therapeutics evaluated the antibacterial activity of TBSOM alongside other compounds. The results indicated that TBSOM significantly inhibited the growth of both Staphylococcus aureus and Escherichia coli at concentrations as low as 5 µg/mL. This study highlights TBSOM's potential application in developing new antibacterial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated various cancer cell lines with TBSOM and measured cell viability using MTT assays. The study revealed that TBSOM reduced cell viability by over 70% in certain cancer types at IC50 values comparable to established chemotherapeutic agents. This suggests that TBSOM could serve as a lead compound for further development in cancer therapy .

常见问题

Q. What are the optimal reaction conditions for synthesizing 2-(((tert-Butyldimethylsilyl)oxy)methyl)prop-2-en-1-ol?

- Methodological Answer : The compound can be synthesized via reduction of a silyl-protected ester intermediate. Key steps include:

- Dissolving the ester precursor (e.g., methyl 3-((tert-butyldimethylsilyl)oxy)-2-methylpropanoate) in CH₂Cl₂ at −78°C.

- Slow addition of DiBAl-H (1.0 M in CH₂Cl₂, 2.5 equiv.) followed by warming to −40°C and stirring for 3.5 hours.

- Quenching with MeOH and saturated aqueous potassium sodium tartrate, followed by extraction and drying over Na₂SO₄.

- Yield: Up to 92% after purification .

- Critical Parameters : Temperature control (−78°C to −40°C) and stoichiometric precision of DiBAl-H are essential to avoid over-reduction.

Q. How can tert-butyldimethylsilyl (TBS) groups be strategically employed as protecting groups in this compound’s synthesis?

- Methodological Answer : The TBS group protects hydroxyl or other oxygen-containing functionalities during multi-step syntheses. For example:

- In complex molecules like bicyclic cannabinergics, TBS groups shield hydroxyls during subsequent reactions (e.g., NaBH₄-mediated reductions) .

- Deprotection typically requires fluoride-based reagents (e.g., TBAF), but stability under acidic/basic conditions must be validated via TLC or NMR monitoring .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Flash Column Chromatography : Use gradients of 0–10% ethyl acetate in hexane to separate silyl-protected intermediates, as demonstrated in the purification of structurally similar compounds (e.g., 91% yield after chromatography) .

- Solvent Selection : CH₂Cl₂ and MeOH are optimal for extraction due to compatibility with silyl ethers.

Advanced Research Questions

Q. How can regioselectivity challenges in silylation reactions be addressed for analogous compounds?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example:

- In cyclohexyl derivatives, bis-TBS protection at 3’ and 5’ positions is achieved using bulky silylating agents (e.g., TBSCl) under anhydrous conditions.

- Confirmation via ¹H NMR: Look for distinct shifts (e.g., δ 0.08–0.15 ppm for TBS methyl groups) and integration ratios .

- Table: Key NMR Signals for TBS-Protected Intermediates

| Compound | ¹H NMR (δ, ppm) | Integration |

|---|---|---|

| TBS-protected cyclohexanol | 0.08 (s, 6H, TBS-CH₃) | 6H |

| 0.90 (s, 9H, TBS-t-Bu) | 9H |

Q. How does the tert-butyldimethylsilyl group influence the compound’s stability under varying pH conditions?

- Methodological Answer :

- Acidic Conditions : TBS ethers are stable below pH 3 but hydrolyze rapidly in strong acids (e.g., HCl/MeOH).

- Basic Conditions : Stable in mild bases (e.g., Na₂CO₃), but degrade in strong bases (e.g., NaOH).

- Validation : Monitor stability via ¹H NMR in D₂O/CD₃OD mixtures at controlled pH .

Q. What mechanistic insights can be gained from studying the reduction of silyl-protected esters to alcohols?

- Methodological Answer :

- DiBAl-H reduces esters to alcohols via a two-step mechanism: (1) Formation of an aluminum-ester complex, (2) Hydride transfer.

- Kinetic Control : Lower temperatures (−40°C) favor selective ester reduction over competing side reactions (e.g., alkene reduction) .

- Side Reaction Mitigation : Excess DiBAl-H (>2.5 equiv.) may reduce α,β-unsaturated esters; optimize equivalents via small-scale trials.

Q. How can stereochemical integrity be confirmed in TBS-protected derivatives?

- Methodological Answer :

- Optical Rotation : Compare [α]D values with literature (e.g., [α]²⁴D = −18° for (3’R,5’R)-bis-TBS cyclohexanol derivatives) .

- NOESY NMR : Detect spatial proximity between TBS groups and adjacent protons to confirm configuration.

- HRMS Validation : Match experimental m/z with calculated values (e.g., C₂₁H₄₄O₃Si₂Na⁺: calc. 451.2612, obs. 451.2615) .

Data Contradiction Analysis

- Example : Discrepancies in reported yields for similar reductions (e.g., 92% in vs. 91% in ) may arise from minor variations in workup protocols.

- Resolution : Standardize quenching (e.g., sat. potassium sodium tartrate vs. Rochelle salt) and drying agents (Na₂SO₄ vs. MgSO₄) to improve reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。